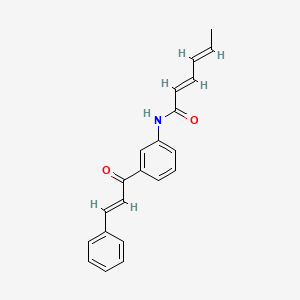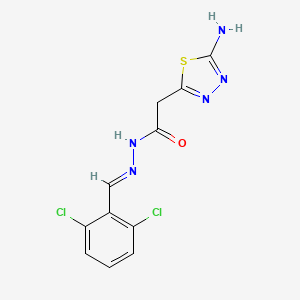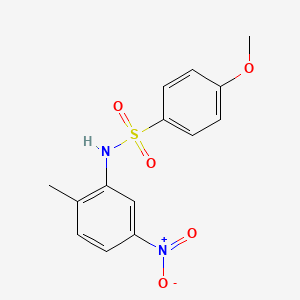
3-(4-ethylphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
Descripción general
Descripción
3-(4-ethylphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EAI045, and it is a small molecule inhibitor of the oncogenic protein BRAF.
Aplicaciones Científicas De Investigación
3-(4-ethylphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been extensively studied for its potential applications in cancer treatment. It has been found to inhibit the growth of cancer cells by targeting the BRAF protein, which is commonly mutated in various types of cancer. EAI045 has shown promising results in preclinical studies as a potential treatment for melanoma, colorectal cancer, and lung cancer.
Mecanismo De Acción
The mechanism of action of 3-(4-ethylphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile involves the inhibition of the BRAF protein, which is a key component of the MAPK/ERK pathway. This pathway is commonly activated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting BRAF, EAI045 can effectively block the MAPK/ERK pathway and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 3-(4-ethylphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been shown to have other biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which play a role in various inflammatory diseases. EAI045 has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-ethylphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile in lab experiments is its specificity for the BRAF protein. This allows researchers to study the effects of inhibiting BRAF on cancer cells and other biological processes. However, one limitation of using EAI045 is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(4-ethylphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile. One potential area of study is the development of more potent and selective BRAF inhibitors based on the structure of EAI045. Another direction is the investigation of the effects of EAI045 on other signaling pathways and biological processes. Additionally, further research is needed to determine the safety and efficacy of EAI045 in clinical trials as a potential cancer treatment.
Propiedades
IUPAC Name |
(Z)-3-(4-ethylphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3/c1-3-14-5-7-15(8-6-14)11-16(12-20)19-21-17-9-4-13(2)10-18(17)22-19/h4-11H,3H2,1-2H3,(H,21,22)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRRUQSNZWIQLU-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C(C#N)C2=NC3=C(N2)C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C(/C#N)\C2=NC3=C(N2)C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]benzamide](/img/structure/B3861244.png)


![N'-[2-(allyloxy)benzylidene]-4-chlorobenzohydrazide](/img/structure/B3861263.png)


![methyl 4-(2-{[(4-methylphenyl)(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B3861276.png)
![3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B3861279.png)


![2-[(3-propylmorpholin-4-yl)methyl]quinoline](/img/structure/B3861334.png)


![2-{[6-(2-bromophenoxy)hexyl]amino}ethanol](/img/structure/B3861360.png)